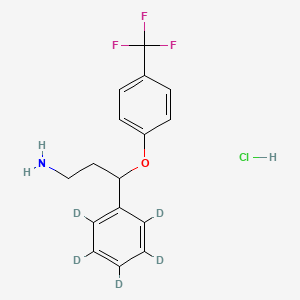

Desmethylfluoxetine-d5 Hydrochloride

Vue d'ensemble

Description

Norfluoxetine-d5 (chlorhydrate) est une forme deutérée de la norfluoxetine, qui est un métabolite actif de la fluoxetine, un inhibiteur sélectif de la recapture de la sérotonine. Ce composé est souvent utilisé dans les études pharmacologiques pour étudier le métabolisme et la pharmacocinétique de la fluoxetine et de ses métabolites . La forme deutérée, Norfluoxetine-d5, est particulièrement utile en spectrométrie de masse en raison de sa signature isotopique distincte .

Applications De Recherche Scientifique

Norfluoxetine-d5 (chlorhydrate) a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

Norfluoxetine-d5 (chlorhydrate) exerce ses effets en inhibant la recapture de la sérotonine dans le cerveau. Cela conduit à une augmentation de la concentration de sérotonine dans la fente synaptique, ce qui améliore la neurotransmission sérotoninergique . Le composé cible le transporteur de la sérotonine et inhibe sa fonction, empêchant ainsi la recapture de la sérotonine dans le neurone présynaptique . Ce mécanisme est similaire à celui de la fluoxetine, mais la norfluoxetine est plus puissante et a une demi-vie plus longue .

Mécanisme D'action

Target of Action

Desmethylfluoxetine-d5 Hydrochloride, also known as Norfluoxetine-d5 Hydrochloride (Phenyl-d5), primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many psychological conditions .

Mode of Action

Norfluoxetine-d5 Hydrochloride acts by inhibiting the serotonin reuptake in the synapse by binding to the reuptake pump on the neuronal membrane . This increases the availability of serotonin and enhances neurotransmission . It has also been suggested that it can increase noradrenaline and dopamine levels in the prefrontal cortex through its interaction with the 5-HT 2C receptor .

Biochemical Pathways

The compound affects the serotonergic neurotransmission pathway by potently and selectively inhibiting the neuronal reuptake of serotonin . This leads to an increase in serotonin concentration in the synaptic cleft, enhancing serotonergic neurotransmission .

Pharmacokinetics

The compound is almost completely absorbed after oral administration . It is metabolized by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A . The metabolite Norfluoxetine is also an active compound that inhibits serotonin reuptake .

Result of Action

The increase in serotonin availability at the synaptic cleft enhances neurotransmission, which can lead to an improvement in symptoms of depression and other psychiatric disorders . This can result in mood elevation and reduction in anxiety and negative thoughts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, individual differences in metabolism speed, influenced by factors such as genetics, age, and overall health, can affect the drug’s effectiveness and the duration of its action . Furthermore, the compound has been found in the tissues of fish exposed to wastewater effluent , indicating that it can persist in the environment and potentially affect wildlife.

Analyse Biochimique

Biochemical Properties

Desmethylfluoxetine-d5 Hydrochloride, like its parent compound fluoxetine, acts as a potent and selective inhibitor of serotonin reuptake . This interaction primarily involves the serotonin transporter (SERT) protein, which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Cellular Effects

The primary cellular effect of this compound is the enhancement of serotonergic neurotransmission . This is achieved by inhibiting the reuptake of serotonin, leading to an increase in serotonin concentrations in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression, particularly those related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the serotonin transporter (SERT) . By binding to SERT, this compound prevents the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is thought to contribute to the compound’s antidepressant effects .

Temporal Effects in Laboratory Settings

It is known that both this compound and its parent compound fluoxetine have long elimination half-lives . This suggests that the effects of this compound could potentially persist for an extended period of time following administration .

Dosage Effects in Animal Models

Studies on fluoxetine, the parent compound, have shown that its effects can vary with dosage . At therapeutic doses, fluoxetine is generally well-tolerated, but at high doses, it can cause adverse effects .

Metabolic Pathways

This compound is a metabolite of fluoxetine, formed through the process of N-desmethylation . This metabolic process involves the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes .

Subcellular Localization

As a lipophilic compound, it is likely to be found throughout the cell, including in the cytoplasm and potentially within cellular organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

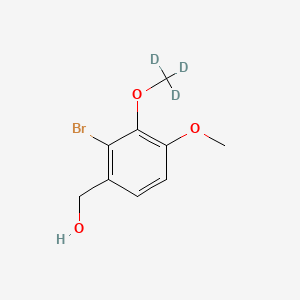

La synthèse de Norfluoxetine-d5 (chlorhydrate) implique généralement la deutération de la norfluoxetine. Le processus commence par la synthèse de la norfluoxetine, qui implique la réaction du 4-(trifluorométhyl)phénol avec la 3-chloropropylamine en présence d'une base pour former la 3-(4-(trifluorométhyl)phénoxy)propan-1-amine . Cet intermédiaire est ensuite soumis à une deutération à l'aide de gaz deutérium ou de réactifs deutérés pour remplacer les atomes d'hydrogène par du deutérium . L'étape finale implique la formation du sel chlorhydrate par réaction de la norfluoxetine deutérée avec l'acide chlorhydrique .

Méthodes de production industrielle

La production industrielle de Norfluoxetine-d5 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. L'étape de deutération est soigneusement contrôlée pour atteindre le niveau souhaité d'incorporation du deutérium .

Analyse Des Réactions Chimiques

Types de réactions

Norfluoxetine-d5 (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit pour former l'amine correspondante.

Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydrure de sodium ou le tert-butoxyde de potassium peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Produits oxydés tels que l'oxyde de norfluoxetine.

Réduction : Produits réduits tels que l'amine de norfluoxetine.

Substitution : Produits substitués avec différents groupes fonctionnels remplaçant le groupe trifluorométhyle.

Comparaison Avec Des Composés Similaires

Norfluoxetine-d5 (chlorhydrate) peut être comparé à d'autres composés similaires tels que :

Fluoxetine : Le composé parent dont est dérivée la norfluoxetine.

Norsertraline : Un autre métabolite d'un inhibiteur sélectif de la recapture de la sérotonine, la sertraline.

Desméthylcitalopram : Un métabolite du citalopram, un autre inhibiteur sélectif de la recapture de la sérotonine.

Norfluoxetine-d5 (chlorhydrate) est unique en raison de sa forme deutérée, ce qui le rend particulièrement utile dans les études de spectrométrie de masse .

Propriétés

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWWEPBGGXBTO-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670082 | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-34-0 | |

| Record name | Benzene-2,3,4,5,6-d5-propanamine, γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)